Home > Products > Screening Compounds P94896 > 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione
3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione - 2229976-08-1

3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Catalog Number: EVT-2840800
CAS Number: 2229976-08-1
Molecular Formula: C13H11BrN2O3
Molecular Weight: 323.146
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic compound that serves as a key intermediate in the synthesis of various biologically active compounds, particularly pharmaceuticals. [, ] While not naturally occurring, its chemical structure is similar to other compounds known to exhibit biological activity. Research focusing on 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione primarily revolves around its utilization as a building block for creating new molecules with potential therapeutic applications. []

3-(4-Amino-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione (Lenalidomide)

Compound Description: Lenalidomide (also known as REVLIMID®) is an antineoplastic drug [, , , ]. It is used to treat multiple myeloma, mantle cell lymphoma, and myelodysplastic syndromes. Lenalidomide functions by modulating the immune system and inhibiting angiogenesis.

Relevance: Lenalidomide shares a core structure with 3-(7-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione, both featuring a piperidine-2,6-dione ring connected to an isoindolinone moiety [, , , ]. The key difference lies in the substituent at the isoindoline ring, with lenalidomide bearing an amino group at the 4-position, while the target compound has a bromine atom at the 7-position. This difference in substituents significantly impacts their pharmacological profiles.

3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Compound Description: 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic intermediate used in the preparation of lenalidomide [].

Relevance: This compound exhibits a high degree of structural similarity to both lenalidomide and the target compound 3-(7-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione []. It shares the core structure of a piperidine-2,6-dione ring linked to an isoindolinone. The distinguishing feature is the presence of a nitro group at the 4-position of the isoindoline ring. In contrast, the target compound has a bromine substituent at the 7-position, while lenalidomide features an amino group at the 4-position. This compound serves as a crucial precursor in the synthesis of lenalidomide, highlighting the close structural and synthetic relationship between these compounds.

4-(Amino)-2-(2,6-dioxo(3-piperidyl))-isoindoline-1,3-dione (Pomalidomide)

Compound Description: Pomalidomide (also known as ACTIMID®) is an immunomodulatory drug used to treat multiple myeloma [, , ]. Like lenalidomide, pomalidomide also exhibits anti-angiogenic properties and influences immune cell activity.

Relevance: Although pomalidomide shares the piperidine-2,6-dione and isoindoline-1,3-dione ring systems with 3-(7-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione, its connectivity differs [, , ]. In pomalidomide, the piperidine-2,6-dione is attached to the isoindoline-1,3-dione through the nitrogen atom of the piperidine ring, while in the target compound, the connection is via a carbon atom. This difference in linkage points contributes to the distinct biological activities observed for these compounds.

Overview

3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic compound classified as a piperidine derivative. It features a unique structure that includes a brominated isoindolinone moiety, making it of interest in medicinal chemistry due to its potential biological activity. The compound is not naturally occurring and is primarily synthesized for research purposes, particularly in the development of pharmaceuticals.

Source

The compound is identified by the Chemical Abstracts Service number 2229976-08-1 and has been documented in various scientific resources, including chemical databases and research publications. Its synthesis and applications have been explored in studies focusing on its role as a building block for biologically active compounds .

Classification

3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione falls under the category of heterocyclic compounds, specifically isoindoles and piperidines. Its classification is significant as it shares structural similarities with other pharmacologically relevant compounds, particularly analogs of lenalidomide, which is known for its immunomodulatory effects .

Synthesis Analysis

Methods

The synthesis of 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multi-step chemical reactions. A common synthetic route includes the reaction of benzoyl chloride with an N-bromo-1-oxoisoindolin-2-methylene intermediate. This method allows for the introduction of the bromine atom at the 7-position of the isoindolinone structure.

Technical Details

Molecular Structure Analysis

Structure

The molecular formula for 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is C13H11BrN2O3. The compound features a piperidine ring substituted at the 3-position with a 7-bromoisoindolinone moiety, which contributes to its unique properties and potential biological activities .

Data

The molar mass of this compound is approximately 323.14 g/mol. Structural characterization can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .

Chemical Reactions Analysis

Reactions

3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione can undergo various chemical reactions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially yielding carboxylic acids.

Reduction: Reduction can be achieved with lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

Substitution: Nucleophilic substitution reactions may occur with sodium methoxide or potassium tert-butoxide, resulting in modified derivatives.

Technical Details

The choice of reagents and conditions significantly impacts the reaction outcomes. For instance, oxidation reactions typically require acidic or neutral conditions to proceed effectively, while reduction reactions are often conducted in dry ether or methanol .

Mechanism of Action

As an analog of lenalidomide, 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione may exhibit similar mechanisms of action related to immunomodulation. Specifically, it is believed to act as a ligand for ubiquitin E3 ligase cereblon, promoting the degradation of transcription factors such as IKAROS family zinc finger 1 and IKZF3. This mechanism underlies its potential therapeutic applications in targeting specific diseases .

Physical and Chemical Properties Analysis

Physical Properties

While comprehensive data on the physical properties of 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is limited, it is reported to be soluble in solvents like dimethylformamide, dimethyl sulfoxide, and dichloromethane. Further studies are needed to determine precise melting points and boiling points .

Chemical Properties

The compound's reactivity profile indicates that it can participate in oxidation, reduction, and substitution reactions. These properties make it versatile for further chemical modifications aimed at enhancing biological activity or developing new therapeutic agents .

Applications

3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione serves primarily as a synthetic intermediate in the development of pharmaceuticals. Its structural characteristics allow it to be utilized in synthesizing compounds with potential therapeutic effects against various diseases. Notably, its role in targeting IKAROS family zinc finger proteins suggests applications in cancer treatment and other disorders where modulation of these proteins could be beneficial .

Role of 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione in Targeted Protein Degradation Therapeutics

Molecular Design Principles for Cereblon-E3 Ligase Recruitment in PROTAC Development

3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a rationally designed lenalidomide analog optimized for PROTAC (Proteolysis-Targeting Chimera) development. Its core structure retains the phthalimide ring of classical immunomodulatory imide drugs (IMiDs), which is essential for binding to the cereblon (CRBN) component of the CRL4CRBN E3 ubiquitin ligase complex [1] [4] [9]. The strategic 7-bromo substitution on the isoindolinone ring confers distinct neosubstrate selectivity profiles compared to lenalidomide (3-position substitution) or pomalidomide (4-position substitution). Molecular modeling reveals that the 7-bromo group occupies a hydrophobic subpocket within CRBN's tritryptophan binding cage, enhancing binding affinity by 1.8-fold over unsubstituted analogs and reducing off-target degradation of endogenous substrates like IKZF1/3 [3] [6].

This compound serves as a versatile CRBN-recruiting module in PROTACs due to its synthetic accessibility. The piperidine-2,6-dione nitrogen facilitates linker conjugation while preserving critical hydrogen-bonding interactions with CRBN residues His378 and Trp380. As confirmed by cellular target engagement assays, it maintains >85% binding occupancy to CRBN at 1 µM, rivaling pomalidomide's occupancy [5]. Its utility is demonstrated in PROTACs targeting kinases and transcription factors, where it achieves DC50 values below 100 nM without inducing neosubstrate degradation [4] [9].

Table 1: CRBN-Binding and Degradation Parameters of Isoindolinone-Based Ligands

CompoundCRBN Kd (µM)Ternary Complex Half-Life (min)Degradation Efficiency (DC50, nM)
Lenalidomide2.58.2N/A
Pomalidomide1.112.7N/A
3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione0.918.375 (BTK-PROTAC)
4-Bromo Analog3.86.5>1000

Structural Optimization Strategies for Enhancing Ternary Complex Formation Efficiency

The degradation efficacy of PROTACs incorporating 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione hinges on linker design and warhead orientation to stabilize the target:PROTAC:CRBN ternary complex. Rigid alkynyl or aryl linkers conjugated to the piperidine nitrogen minimize entropic penalties during complex assembly. For instance, CPD-985—a PROTAC targeting EML4-ALK—utilizes a bromo-substituted isoindolinone coupled to ceritinib via a rigid alkyne linker. This configuration achieves a 7.5-fold enhancement in degradation potency (DC50 = 32 nM) over analogs with flexible polyethylene glycol (PEG) linkers, attributable to optimized cooperative binding measured by nanoBRET [2] [8].

Solvent-exposed warhead attachment points are critical. In ROS1 degraders, linking crizotinib's piperidine group (solvent-exposed) to the 5′-position of the bromo-isoindolinone scaffold enhances degradation resilience against the G2032R mutation. The 7-bromo group's steric bulk prevents clashes at the CRBN-POI interface, increasing ternary complex stability by 40% compared to non-brominated counterparts [8]. Computational simulations of CRBN/ALK/CPD-198 complexes reveal that the bromine atom forms van der Waals contacts with CRBN's Trp400, contributing to a ΔG of −9.2 kcal/mol [2].

However, linker hydrophobicity requires optimization to avoid hemolysis. Early PROTACs with C12 alkyl linkers (e.g., CPD-985) induce significant RBC lysis due to detergent-like properties. Truncating linkers to ≤6 atoms and incorporating polar groups (e.g., pyridyl) mitigates this while preserving degradation activity [2].

Table 2: Impact of Linker Composition on PROTAC Efficiency Using 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

PROTACTargetLinker CompositionDegradation Activity (DC50, nM)Hemolysis (% at 10 µM)
CPD-198EML4-ALKRigid alkyne32<5%
CPD-985EML4-ALKC12 alkyl2878%
7aROS1PEG321012%
7hROS1Piperidine-PEG2858%

Kinetic Profiling of Ubiquitin Transfer Mechanisms Mediated by Bromo-Substituted Isoindolinone Scaffolds

The 7-bromo modification accelerates ubiquitin transfer kinetics by enhancing the residence time of the PROTAC:CRBN complex. Surface plasmon resonance (SPR) analyses show a ternary complex dissociation constant (KD) of 0.14 µM for bromo-substituted PROTACs versus 0.38 µM for non-brominated analogs, correlating with a 2.3-fold increase in ubiquitin polymerization rate [2] [5]. In-cell ubiquitination assays using HiBiT-tagged EML4-ALK confirm that PROTACs bearing this scaffold achieve 95% ubiquitination within 30 minutes, compared to 60% for lenalidomide-based equivalents [2].

Catalytic efficiency is quantified via a cell-based target engagement assay. Co-treatment of MM1S cells with PROTACs and 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione (0.1–10 µM) demonstrates dose-dependent rescue of target protein levels (IC50 = 0.8 µM), indicating direct competition for CRBN binding [5]. Notably, the 7-bromo derivative exhibits slower off-rate kinetics (koff = 0.027 s−1) than pomalidomide (koff = 0.041 s−1), enabling substoichiometric degradation with catalytic turnovers exceeding 15 events per PROTAC molecule [5] [8]. This efficiency underpins resilience against ATP-binding mutations; bromo-isoindolinone-based ALK degraders maintain DC50 < 50 nM against L1196M/G1202R mutants, whereas inhibitors like lorlatinib lose potency entirely [2].

Table 3: Kinetic Parameters of Ubiquitin Transfer Mediated by 3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione-Based PROTACs

ParameterLenalidomide-Based PROTAC7-Bromo-Isoindolinone-Based PROTAC
CRBN Kd (µM)2.10.9
Ternary Complex t1/2 (min)8.522.7
Ubiquitin Transfer Rate (min−1)0.120.31
Catalytic Turnover (Events/PROTAC)7.316.4

Properties

CAS Number

2229976-08-1

Product Name

3-(7-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

IUPAC Name

3-(4-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

Molecular Formula

C13H11BrN2O3

Molecular Weight

323.146

InChI

InChI=1S/C13H11BrN2O3/c14-8-3-1-2-7-6-16(13(19)11(7)8)9-4-5-10(17)15-12(9)18/h1-3,9H,4-6H2,(H,15,17,18)

InChI Key

LYWTUUBOXDYLNV-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.